2-[(2-methoxyphenoxy)methyl]-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-METHOXYPHENOXY)METHYL]-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodiazole core, which is a heterocyclic aromatic organic compound, and is substituted with methoxyphenoxy and methylphenoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXYPHENOXY)METHYL]-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and subsequent substitution reactions to introduce the methoxyphenoxy and methylphenoxy groups. Common synthetic routes may include:
Formation of Benzodiazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHOXYPHENOXY)METHYL]-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzodiazole core can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogenated precursors, methoxyphenol, and methylphenol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of methoxy groups would yield phenolic derivatives, while reduction of the benzodiazole core would yield dihydrobenzodiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-METHOXYPHENOXY)METHYL]-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The methoxyphenoxy and methylphenoxy groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzodiazole core can also interact with various enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxyphenyl isocyanate
Uniqueness
2-[(2-METHOXYPHENOXY)METHYL]-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both methoxyphenoxy and methylphenoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C26H28N2O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1-[4-(4-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C26H28N2O3/c1-20-13-15-21(16-14-20)30-18-8-7-17-28-23-10-4-3-9-22(23)27-26(28)19-31-25-12-6-5-11-24(25)29-2/h3-6,9-16H,7-8,17-19H2,1-2H3 |
InChI Key |
ZIAAUTPFJZJHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.